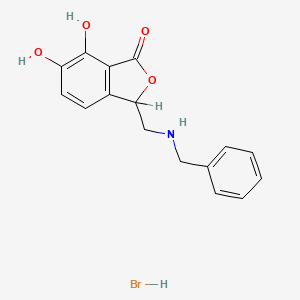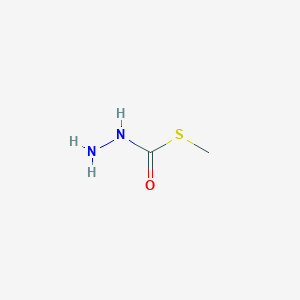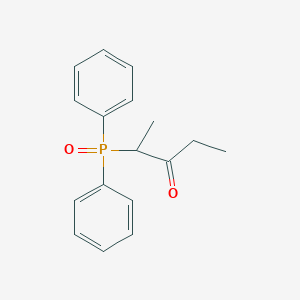
lithium;propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃) . The reaction is highly exothermic and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;propylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The benzylic position (carbon atom attached to the benzene ring) is particularly reactive and can undergo oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents.
Major Products Formed
Electrophilic Aromatic Substitution: The major products depend on the electrophile used.
Oxidation: Oxidation of the propyl group can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups yields amines, while reduction of carbonyl groups yields alcohols.
Wissenschaftliche Forschungsanwendungen
Lithium;propylbenzene has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various organic compounds.
Biology: Research into the biological effects of this compound can provide insights into its potential therapeutic applications.
Industry: The compound can be used as a solvent and intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of lithium;propylbenzene involves its interaction with molecular targets and pathways in the body. Lithium is known to affect neurotransmitter systems, including dopamine and glutamate pathways . It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Propylbenzene, as an aromatic hydrocarbon, may interact with cellular membranes and proteins, influencing their function . The combined effects of lithium and propylbenzene on these pathways contribute to the compound’s overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylbenzene (1-phenylpropane): A simple aromatic hydrocarbon with similar chemical properties.
Isopropylbenzene (cumene): An isomer of propylbenzene with a different arrangement of the propyl group.
Benzene: The parent compound of propylbenzene, with a simpler structure and different reactivity.
Uniqueness
The presence of lithium imparts additional reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
75356-81-9 |
|---|---|
Molekularformel |
C9H11Li |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-8H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
WAZIPLSOQNBLPG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC[CH-]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)

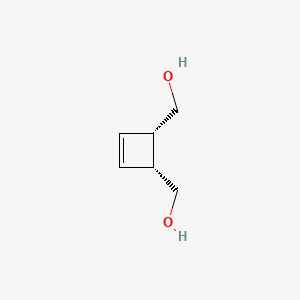
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
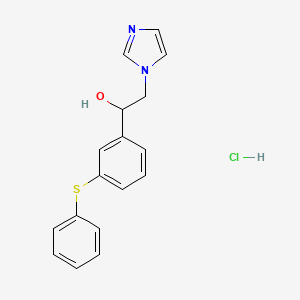
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
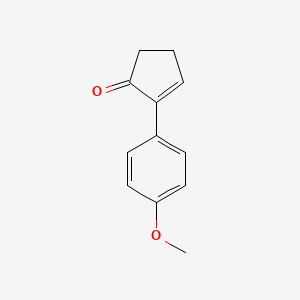
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)

